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Compound of Interest

Compound Name: Windorphen

Cat. No.: B10823019

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Windorphen and other small molecule
inhibitors targeting the transcriptional coactivator p300. The information presented herein is
intended to support researchers in the independent verification of these interactions through
established experimental protocols.

Comparison of p300 Inhibitors

The following table summarizes the binding affinities of Windorphen and two alternative p300
inhibitors, A-485 and C646. It is important to note that the available data for Windorphen
reflects its inhibitory concentration (IC50) on the histone acetyltransferase (HAT) activity of
p300, which may not directly correspond to its binding affinity (Kd). In contrast, direct binding
affinity data is available for A-485.
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o Inhibitory
Binding .
Compound Target(s) . Concentration  Method
Affinity (Kd) .
(IC50/Ki)

) p300/B-catenin 4.2 uM (for p300 )
Windorphen ] ) Not Reported o Not Applicable
interaction HAT activity)[1]

Surface Plasmon
p300/CBP HAT 9.8 nM (for p300)
A-485 ) 15 =+ 1 nM[2][3] Resonance
domain [4]
(SPR)
C646 p300 HAT Not Reported 0.4 uM (Ki)[5][6] Not Applicable

Experimental Protocols for Binding Verification

To independently verify the binding of Windorphen to p300, researchers can employ various
biophysical techniques. Surface Plasmon Resonance (SPR) is a powerful method for real-time,
label-free analysis of biomolecular interactions.

Detailed Protocol for Surface Plasmon Resonance (SPR)

This protocol outlines the steps for assessing the binding of a small molecule inhibitor, such as
Windorphen, to the p300 protein.

1. Materials and Reagents:

e SPRinstrument (e.g., Biacore)

e Sensor chip (e.g., CM5)

» Amine coupling kit (EDC, NHS, ethanolamine)
o Purified recombinant p300 protein (ligand)

e Windorphen (analyte)

e Running buffer (e.g., HBS-EP+)

e Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
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Regeneration solution (e.g., 10 mM Glycine-HCI, pH 2.5)
. Experimental Procedure:

Sensor Chip Preparation:

o Equilibrate the sensor chip with running buffer.

o Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of NHS and
EDC.

Ligand Immobilization:

o Inject the purified p300 protein diluted in immobilization buffer over the activated surface.
The protein will be covalently coupled to the sensor surface.

o Deactivate any remaining active esters by injecting ethanolamine.

o Areference flow cell should be prepared in parallel, going through the activation and
deactivation steps without protein immobilization, to serve as a control for non-specific
binding and bulk refractive index changes.

Analyte Binding Analysis:
o Prepare a series of dilutions of Windorphen in running buffer.

o Inject the different concentrations of Windorphen over both the p300-immobilized and
reference flow cells.

o Monitor the binding response in real-time. The response is proportional to the mass of
analyte binding to the immobilized ligand.

Data Analysis:

o Subtract the reference flow cell data from the active flow cell data to obtain the specific
binding sensorgram.
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o Fit the equilibrium binding responses against the analyte concentrations to a steady-state
affinity model to determine the dissociation constant (Kd).

o Alternatively, analyze the association and dissociation phases of the sensorgrams using a
kinetic model to determine the association rate constant (ka) and dissociation rate
constant (kd), from which the Kd (kd/ka) can be calculated.

e Regeneration:

o After each analyte injection, inject the regeneration solution to remove the bound analyte
and prepare the surface for the next injection. The regeneration conditions should be
optimized to ensure complete removal of the analyte without damaging the immobilized
ligand.

Visualizing the Experimental Workflow and
Signaling Pathway

To further clarify the experimental process and the biological context of Windorphen's action,
the following diagrams have been generated using Graphviz.
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Experimental workflow for SPR analysis.

The following diagram illustrates the role of p300 in the Wnt/3-catenin signaling pathway, which
is the target of Windorphen. Windorphen selectively inhibits the interaction between p300 and
B-catenin.[1]
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p300 in the Wnt/(3-catenin pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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